
N6-Cyclopentyl-9-methyladenine
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction
N 0840 est synthétisé à partir de 6-chloropurine par une série de réactions chimiques. . Les conditions de réaction impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter les réactions de substitution et de méthylation.
Méthodes de production industrielle
La production industrielle de N 0840 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté. Cela comprend le contrôle de la température, de la pression et de la concentration des réactifs. Le produit final est purifié en utilisant des techniques telles que la cristallisation et la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
N 0840 subit diverses réactions chimiques, notamment :
Oxydation : N 0840 peut être oxydé pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur le cycle adénine.
Substitution : Le composé peut subir des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent l'utilisation de solvants organiques et de catalyseurs.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de N 0840 avec des groupes fonctionnels modifiés. Ces dérivés sont souvent étudiés pour leur activité biologique et leur sélectivité accrues .
Applications de la recherche scientifique
N 0840 a un large éventail d'applications de recherche scientifique :
Chimie : Utilisé comme composé de référence dans l'étude des antagonistes des récepteurs adénosine.
Biologie : Étudié pour ses effets sur les voies de signalisation cellulaire.
Médecine : Exploré pour ses applications thérapeutiques potentielles dans le traitement des maladies cardiovasculaires et du système nerveux.
Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et comme outil dans la découverte de médicaments .
Mécanisme d'action
N 0840 exerce ses effets en se liant sélectivement au récepteur A1 de l'adénosine et en l'antagonisant. Ce récepteur est impliqué dans divers processus physiologiques, notamment la régulation de la fréquence cardiaque et la libération de neurotransmetteurs. En bloquant le récepteur A1 de l'adénosine, N 0840 peut moduler ces processus, conduisant à ses effets thérapeutiques .
Applications De Recherche Scientifique
Adenosine Receptor Antagonism
N6-Cyclopentyl-9-methyladenine is primarily recognized for its antagonistic effects on adenosine receptors. It exhibits a marked increase in potency at A1 receptors while demonstrating lesser effects at A2 receptors. Specifically, it has a Ki value of 1.3 µM at A1 receptors in fat cells and 0.5 µM in brain tissues, making it over 100-fold more potent than 9-methyladenine (Ki = 100 µM) at these sites . The compound's selectivity for A1 receptors is significant, as it can inhibit the activation of adenylate cyclase mediated by A2 receptors, which is crucial for various physiological processes.
Neurological Applications
The compound has shown promise in neurological research, particularly concerning seizure activity. Studies indicate that A1 receptor agonists, including this compound, may provide protective effects against N-methyl-D-aspartate (NMDA)-evoked seizures in animal models. Administration of this compound prior to NMDA exposure resulted in delayed seizure onset and reduced mortality rates . This suggests potential therapeutic applications in managing seizure disorders.
Cardiovascular Research
This compound's role in cardiovascular research is noteworthy due to its ability to modulate heart rate and myocardial function through adenosine receptor interactions. Its selective antagonism of A1 receptors can lead to increased heart rate and cardiac output, indicating its potential use in treating conditions like bradycardia or heart failure . The compound's efficacy in this area warrants further investigation into its clinical applications.
Pharmacological Insights
The pharmacological profile of this compound highlights its potential as a lead compound for developing new drugs targeting adenosine receptors. Its unique binding characteristics and selectivity can inform the design of novel therapeutics aimed at various diseases linked to adenosine signaling pathways . Additionally, modifications to its structure could yield derivatives with enhanced efficacy or reduced side effects.
Summary Table of Key Findings
Mécanisme D'action
N 0840 exerts its effects by selectively binding to and antagonizing the adenosine A1 receptor. This receptor is involved in various physiological processes, including the regulation of heart rate and neurotransmitter release. By blocking the adenosine A1 receptor, N 0840 can modulate these processes, leading to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Composés similaires
N6-Cyclopentyladenine : Un autre antagoniste des récepteurs adénosine avec des propriétés similaires.
N6-Cyclopentyl-9-propyladenine : Un dérivé avec un groupe propyle en position 9, montrant une affinité plus élevée pour le récepteur A1 de l'adénosine.
N6-Cyclopentyl-8-(N-méthylisopropylamino)-9-méthyladenine : Un composé avec une sélectivité et une puissance améliorées
Unicité
N 0840 est unique en raison de sa grande sélectivité pour le récepteur A1 de l'adénosine et de sa biodisponibilité orale. Cela en fait un outil précieux à la fois dans la recherche et dans les applications thérapeutiques .
Activité Biologique
N6-Cyclopentyl-9-methyladenine (N-0840) is a selective antagonist of the adenosine A1 receptor, which plays a crucial role in various physiological processes. This article delves into the compound's biological activity, mechanisms of action, pharmacological effects, and relevant research findings.
Target Receptor
this compound primarily targets the A1 adenosine receptor , exhibiting a significantly higher affinity for this receptor compared to the A2 adenosine receptor. The binding affinity for A1 receptors is reported to be 14 to 400 times greater than that for A2 receptors, making it a potent selective antagonist .
Biochemical Pathways
The primary biochemical pathway affected by N-0840 involves antagonism of the adenosine signaling pathway. By inhibiting the A1 receptor, N-0840 counteracts the typical downstream effects of adenosine, such as negative inotropism (decreased force of contraction), chronotropism (decreased heart rate), and dromotropism (decreased conduction velocity) in cardiac tissues .
Pharmacological Effects
This compound has been shown to influence various physiological responses through its interaction with the A1 receptor:
- Cardiac Effects : In vivo studies demonstrate that N-0840 can selectively antagonize bradycardia induced by A1 receptor activation in anesthetized rats, leading to an increase in heart rate.
- Neuroprotective Effects : Research indicates that A1 receptor agonists can protect against seizures induced by N-methyl-D-aspartate (NMDA). In experiments with mice, administration of N6-cyclopentyladenosine (CPA) showed potential protective effects against NMDA-induced seizures, suggesting a role for A1 receptor modulation in neuroprotection .
Structure-Activity Relationship
The structure-activity relationship (SAR) of this compound reveals that the cyclopentyl group at the N6 position is critical for its high affinity for A1 receptors. Modifications at this position significantly enhance potency at A1 receptors while often reducing activity at A2 receptors. This selectivity is essential for developing therapeutic agents targeting specific adenosine receptor subtypes .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound, highlighting its potential applications:
Notable Case Study
In a pharmacological characterization study, this compound was evaluated alongside other compounds to determine its efficacy as a neutral antagonist at the A1 receptor. The results indicated that while some derivatives exhibited enhanced binding affinities, N-0840 maintained significant selectivity and potency as an antagonist .
Propriétés
IUPAC Name |
N-cyclopentyl-9-methylpurin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c1-16-7-14-9-10(12-6-13-11(9)16)15-8-4-2-3-5-8/h6-8H,2-5H2,1H3,(H,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMRVYPPUVMKOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NC3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60148871 | |
Record name | N(6)-cyclopentyl-9-methyladenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60148871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109292-91-3 | |
Record name | N-Cyclopentyl-9-methyl-9H-purin-6-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109292-91-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N(6)-Cyclopentyl-9-methyladenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109292913 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N(6)-cyclopentyl-9-methyladenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60148871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N6-Cyclopentyl-9-methyladenine interact with adenosine receptors, and what are the downstream effects of this interaction?
A1: this compound acts as a selective antagonist of the adenosine A1 receptor. [, ] This means it binds to the A1 receptor, preventing adenosine from binding and exerting its usual effects. [, ] By blocking the A1 receptor, this compound can counteract adenosine's inhibitory actions on various physiological processes, such as heart rate and neuronal excitability. [, ] For example, in the heart, A1 receptor activation typically slows down heart rate. By blocking this receptor, this compound can prevent this slowing effect and potentially increase heart rate. []
Q2: What is the structure-activity relationship of this compound, and how do structural modifications affect its activity and selectivity?
A2: this compound belongs to a class of compounds where N6 substitution on the 9-methyladenine scaffold significantly influences its interaction with adenosine receptors. [] The cyclopentyl group at the N6 position plays a crucial role in its high affinity for the A1 receptor. [] This specific substitution leads to a considerable increase in potency at A1 receptors compared to the unsubstituted 9-methyladenine. [] Interestingly, the same modification may have a lesser effect or even decrease the compound's potency at A2 receptors, contributing to its selectivity profile. [] This suggests that the cyclopentyl group allows this compound to adopt a conformation that favorably interacts with the binding site of the A1 receptor.
A3: this compound demonstrates favorable pharmacokinetic properties, including oral bioavailability. [] In animal studies, it exhibited a range of durations of action, lasting from minutes to several hours depending on the dose and route of administration (intravenous or oral). [] Furthermore, it displayed minimal effects on blood pressure and heart rate at therapeutic doses, indicating a potentially safe cardiovascular profile. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.